molecular formula C13H17NO5S B7557070 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid

2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid

Cat. No. B7557070
M. Wt: 299.34 g/mol
InChI Key: IBEKMXXXBYXVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid, also known as CMS121, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMS121 belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent anti-inflammatory and analgesic properties.

Scientific Research Applications

2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid has been studied extensively for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. In preclinical studies, 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid has shown promising results in reducing inflammation and pain in animal models of arthritis and neuropathic pain. Moreover, 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid has been found to exhibit anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo.

Mechanism of Action

The mechanism of action of 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid involves its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid reduces the production of prostaglandins, leading to a decrease in inflammation and pain. Additionally, 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. Moreover, 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid has been found to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Furthermore, 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cancer cell proliferation and growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of inflammation and pain. Moreover, 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid has been found to exhibit anticancer properties, which make it a potential candidate for the development of new anticancer drugs. However, one of the limitations of 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid. One of the directions is to investigate the pharmacokinetics and pharmacodynamics of 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid in vivo to determine its efficacy and safety as a potential drug candidate. Additionally, further studies are needed to investigate the potential use of 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases. Furthermore, the development of new analogs of 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid with improved solubility and potency could lead to the discovery of new drugs with better therapeutic potential.

Synthesis Methods

The synthesis of 2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid involves a multi-step process that begins with the reaction of 2-methoxybenzenesulfonyl chloride with cyclopropylmethylamine to yield 2-methoxyphenylsulfonylcyclopropylmethanamine. This intermediate is then reacted with chloroacetic acid in the presence of a base to produce 2-[cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid. The final product is purified using column chromatography.

properties

IUPAC Name

2-[cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-19-11-4-2-3-5-12(11)20(17,18)14(9-13(15)16)8-10-6-7-10/h2-5,10H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEKMXXXBYXVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N(CC2CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Cyclopropylmethyl-(2-methoxyphenyl)sulfonylamino]acetic acid

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